molecular formula C8H13N3S B2585789 1-(1,3-Thiazol-2-yl)-1,4-diazepane CAS No. 868065-15-0

1-(1,3-Thiazol-2-yl)-1,4-diazepane

Cat. No. B2585789
Key on ui cas rn: 868065-15-0
M. Wt: 183.27
InChI Key: YFODOQRAEQFQHL-UHFFFAOYSA-N
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Patent
US09353086B2

Procedure details

2-Bromothiazole (1.00 g, 6.10 mmol) and homopiperazine (2.44 g, 24.4 mmol) were dissolved in DMA (1 mL) and heated using a microwave (180° C., absorption high) for 30 min. The reaction mixture was dissolved in DCM (50 mL), washed with sat aq Na2CO3 (50 mL), brine (50 mL), dried (MgSO4) and concentrated in vacuo to give the crude title compound (1.05 g, 94%) as a yellow solid. LCMS (ES+): 184.2 [MH]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[NH:7]1[CH2:13][CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1>CC(N(C)C)=O>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[N:7]1[CH2:13][CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
2.44 g
Type
reactant
Smiles
N1CCNCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
a microwave (180° C., absorption high) for 30 min
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
The reaction mixture was dissolved in DCM (50 mL)
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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